1-Ethyl-2,2'-bipyrrolidine dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H22Cl2N2 |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
1-ethyl-2-pyrrolidin-2-ylpyrrolidine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-2-12-8-4-6-10(12)9-5-3-7-11-9;;/h9-11H,2-8H2,1H3;2*1H |
InChI Key |
WVVWDZWGUTXITH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2CCCN2.Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 2,2 Bipyrrolidine Dihydrochloride
Stereoselective Synthesis of the 2,2'-Bipyrrolidine (B3281945) Core Structure
The critical first step is the creation of the 2,2'-bipyrrolidine scaffold. The relative orientation of the two pyrrolidine (B122466) rings and the stereochemistry at the C2 and C2' positions are crucial. Various methodologies have been developed to control these stereochemical outcomes.
Achieving high enantiopurity in the 2,2'-bipyrrolidine core is paramount for its application as a chiral ligand or in the synthesis of specific stereoisomers. researchgate.net Two primary strategies are employed: the resolution of racemic mixtures and direct asymmetric synthesis.
One established method involves the non-stereoselective synthesis of a mixture of (d,l)- and meso-2,2'-bipyrrolidines, followed by classical resolution. orgsyn.org For example, a mixture of isomers can be synthesized on a large scale via the photodimerization of pyrrolidine. orgsyn.org The subsequent resolution is achieved by fractional crystallization using a chiral resolving agent, such as tartaric acid. By using L-(+)-tartaric acid, the (R,R)-enantiomer can be selectively precipitated as a tartrate salt. orgsyn.org The (S,S)-enantiomer can then be recovered from the mother liquor and resolved using D-(-)-tartaric acid. orgsyn.org
Direct asymmetric synthesis provides a more elegant and efficient route. One such strategy employs a metathesis reaction followed by an asymmetric dihydroxylation to introduce the stereogenic centers. usc.edu.aubris.ac.ukresearchgate.net This approach offers a straightforward and high-yielding process for obtaining the chiral scaffold. usc.edu.au Another powerful method is the intramolecular anti-selective diamination of alkenes, promoted by electrophilic iodinating agents, which allows for the rapid and efficient construction of chiral trans-bipyrrolidines. acs.orgnih.gov
| Method | Key Steps | Stereochemical Control | Advantages |
| Classical Resolution | Photodimerization of pyrrolidine; Reaction with chiral tartaric acid. orgsyn.org | Separation of enantiomers from a racemic mixture. orgsyn.org | Scalable for producing both enantiomers. orgsyn.org |
| Asymmetric Dihydroxylation | Metathesis reaction followed by Sharpless asymmetric dihydroxylation. usc.edu.aubris.ac.uk | Introduction of chirality via a catalytic asymmetric reaction. bris.ac.uk | High enantioselectivity and yield. usc.edu.au |
| Alkene Diamination | Intramolecular anti-selective diamination of an alkene precursor. acs.orgnih.gov | Substrate and reagent control to form trans-bipyrrolidines. acs.org | Efficient and rapid construction of the chiral core. nih.gov |
This table provides a summary of enantioselective approaches to synthesizing the chiral 2,2'-bipyrrolidine core.
When constructing the bipyrrolidine system, controlling the diastereoselectivity—that is, the relative stereochemistry between the two pyrrolidine rings (meso vs. d,l)—is crucial. The photodimerization of pyrrolidine, for instance, typically yields a mixture of diastereomers that must be separated or resolved. orgsyn.org
More sophisticated methods aim to control diastereoselectivity during the key bond-forming step. Copper-promoted intramolecular aminooxygenation of alkenes has been shown to produce 2,5-disubstituted pyrrolidines with high diastereoselectivity, favoring the cis isomer. nih.gov While not a direct coupling, the principles of conformational control in such cyclization reactions are applicable to designing diastereoselective coupling strategies. Similarly, highly diastereoselective multicomponent coupling reactions catalyzed by Lewis acids like titanium tetrachloride (TiCl₄) have been developed to create functionalized pyrrolidines with multiple contiguous stereocenters in a single operation. nih.gov These methods highlight the importance of catalyst and substrate design in directing the stereochemical outcome of the C-C bond formation that links the two pyrrolidine precursors.
Introduction of the N-Ethyl Moiety
Once the 2,2'-bipyrrolidine core with the desired stereochemistry is obtained, the next step is the selective introduction of a single ethyl group onto one of the nitrogen atoms. This can be achieved through several standard organic transformations, primarily N-alkylation or reductive amination.
Direct N-alkylation is a common method for forming C-N bonds. This involves reacting the 2,2'-bipyrrolidine with an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate, typically in the presence of a base. The base, such as potassium carbonate or triethylamine, is required to neutralize the acid byproduct generated during the reaction.
A significant challenge in the N-alkylation of a diamine like 2,2'-bipyrrolidine is achieving mono-alkylation and preventing over-alkylation, which would result in the formation of the 1,1'-diethyl-2,2'-bipyrrolidine and potentially quaternary ammonium (B1175870) salts. To favor mono-alkylation, reaction conditions must be carefully controlled. This includes using a stoichiometric amount (or slight excess) of the bipyrrolidine relative to the ethylating agent, controlling the reaction temperature, and choosing an appropriate solvent.
| Parameter | Condition for Mono-alkylation | Rationale |
| Stoichiometry | Use of ~1 equivalent of the alkylating agent. | Limits the availability of the ethylating agent to prevent a second alkylation. |
| Temperature | Lower reaction temperatures. | Slows down the reaction rate, allowing for better control and selectivity. |
| Order of Addition | Slow addition of the alkylating agent to the diamine solution. | Maintains a low concentration of the alkylating agent, favoring reaction with the more abundant un-alkylated diamine. |
This table outlines key optimization parameters for achieving selective mono-N-alkylation.
Reductive amination offers an alternative and often more controllable pathway for introducing the N-ethyl group. organic-chemistry.org This two-step, one-pot process involves the reaction of the 2,2'-bipyrrolidine with acetaldehyde (B116499) to form an intermediate hemiaminal, which then dehydrates to an iminium ion. This intermediate is subsequently reduced in situ by a reducing agent to yield the N-ethyl product.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. organic-chemistry.org Sodium triacetoxyborohydride is a particularly mild and selective reagent that is often preferred for reductive aminations. organic-chemistry.org The key advantage of this method is that the reaction is typically self-limiting. Once the mono-ethylated product is formed, it is significantly less reactive towards further reaction with acetaldehyde compared to the starting diamine, thus minimizing the formation of the diethyl-substituted byproduct. chemspider.com
A patent for a related compound, 1-ethyl-2-nitromethylene pyrrolidine, utilizes 1-ethylpyrrolidone as a starting material, indicating that the N-ethyl group can also be incorporated at the very beginning of the synthesis before the ring system is fully constructed. google.com
Formation and Purification of the Dihydrochloride (B599025) Salt
The final step in the synthesis is the conversion of the free base, 1-Ethyl-2,2'-bipyrrolidine, into its dihydrochloride salt. As a diamine, the compound can accept two protons, forming a more stable, crystalline, and less hygroscopic solid that is easier to handle and purify.
The formation of the salt is a straightforward acid-base reaction. The purified 1-Ethyl-2,2'-bipyrrolidine is dissolved in a suitable organic solvent, such as diethyl ether, isopropanol, or ethanol. An excess of hydrochloric acid is then added. The HCl can be in the form of a concentrated aqueous solution, a solution in an organic solvent (like HCl in isopropanol), or as anhydrous HCl gas bubbled through the solution.
Upon addition of the acid, the dihydrochloride salt, being insoluble in many organic solvents, precipitates out of the solution. The resulting solid is then collected by filtration. Purification of the salt is typically achieved by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to remove any unreacted starting materials or byproducts, yielding the final, purified 1-Ethyl-2,2'-bipyrrolidine dihydrochloride.
Acid-Base Chemistry in Salt Precipitation
The formation of this compound is a classic acid-base reaction. The parent compound, 1-Ethyl-2,2'-bipyrrolidine, is a Brønsted-Lowry base due to the presence of two nitrogen atoms, each with a lone pair of electrons available to accept a proton (H⁺). Hydrochloric acid (HCl) is a strong Brønsted-Lowry acid that readily donates a proton.
When two equivalents of hydrochloric acid are introduced to a solution of 1-Ethyl-2,2'-bipyrrolidine, typically in a non-aqueous solvent like diethyl ether or isopropanol, a neutralization reaction occurs. Each of the two basic nitrogen atoms in the bipyrrolidine structure accepts a proton from an HCl molecule. This process is known as protonation.
First Protonation: The nitrogen of the ethyl-substituted pyrrolidine ring is protonated.
Second Protonation: The nitrogen of the second pyrrolidine ring is subsequently protonated.
This double protonation results in the formation of a dicationic species, [1-Ethyl-2,2'-bipyrrolidinium]²⁺, and two chloride anions (Cl⁻). The resulting ionic compound, this compound, has significantly different physical properties from its free base form. The strong ionic attractions between the dication and the chloride anions lead to the formation of a stable crystalline lattice. reddit.com This salt is generally much less soluble in nonpolar organic solvents than its unprotonated base form, causing it to precipitate out of the reaction mixture as a solid. nih.gov The pH of the solution drops significantly as the acid is added, and the precipitation of the salt is often driven to completion by cooling the mixture. nih.gov
The efficiency of the precipitation is dependent on factors such as the concentration of the reactants, the choice of solvent, and the temperature.
Chromatographic and Crystallization Methods for Salt Isolation
The isolation and purification of this compound are crucial for achieving the desired product quality. A combination of chromatographic and crystallization techniques is often employed.
Crystallization: Recrystallization is the primary method for purifying the precipitated dihydrochloride salt. The crude salt is dissolved in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. orgsyn.org The choice of solvent is critical; an ideal solvent will dissolve the salt completely at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble. For amine hydrochlorides, common recrystallization solvents include ethanol, methanol, isopropanol, or mixtures of an alcohol with a less polar co-solvent like diethyl ether or ethyl acetate. As the hot, saturated solution is allowed to cool slowly, the solubility of the salt decreases, leading to the formation of well-defined crystals, while impurities are left behind in the mother liquor. orgsyn.org The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Chromatographic Methods: While the final salt is typically purified by crystallization, chromatography is often used to purify the 1-Ethyl-2,2'-bipyrrolidine free base before the salt formation step.
Column Chromatography: The crude free base can be purified by passing it through a column of silica (B1680970) gel or alumina. A solvent system (eluent) of appropriate polarity is chosen to separate the desired compound from byproducts and unreacted starting materials.
Centrifugal Countercurrent Chromatography (CCC): This technique can be used for the separation of target compounds based on their partitioning between two immiscible liquid phases, avoiding the use of solid stationary phases which can sometimes cause degradation of amine compounds. nih.gov
After purification of the free base, the dihydrochloride salt is precipitated as described previously, which itself is a powerful purification step, often significantly increasing the purity of the final product.
Table 1: Comparison of Purification Techniques
| Technique | Principle | Typical Application Stage | Advantages | Disadvantages |
|---|---|---|---|---|
| Recrystallization | Differential solubility at varying temperatures | Final product (salt) purification | Highly effective for crystalline solids, scalable | Requires suitable solvent, potential for product loss in mother liquor |
| Column Chromatography | Differential adsorption onto a solid phase | Intermediate (free base) purification | High resolution, versatile | Can be slow, requires significant solvent, potential for sample degradation |
| CCC | Differential partitioning between liquid phases | Intermediate (free base) purification | No solid support, good for sensitive compounds | Requires specialized equipment, solvent system selection can be complex |
Development of Scalable and Sustainable Synthetic Routes
For any chemical compound to be viable for larger-scale applications, its synthesis must be both scalable and sustainable. This involves adhering to the principles of green chemistry and optimizing reaction conditions to maximize efficiency and yield.
Green Chemistry Principles in the Synthesis of the Compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis of this compound can lead to a more environmentally friendly and economically viable process.
Key green chemistry principles applicable to this synthesis include:
Use of Renewable Feedstocks: Exploring routes that begin from bio-based materials, such as amino acids or other natural products containing the pyrrolidine scaffold, can reduce reliance on petrochemical sources. nih.gov
Catalysis: Employing catalytic methods, rather than stoichiometric reagents, is a cornerstone of green chemistry. For instance, the synthesis of the pyrrolidine ring or the N-ethylation step could potentially be achieved using transition metal or enzyme catalysts (biocatalysts), which can be used in small amounts and often recycled. ontosight.ainih.gov
Safer Solvents and Reagents: The selection of solvents plays a major role in the environmental impact of a synthesis. Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO₂ is a key goal. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes waste. Reactions like cycloadditions or catalytic hydrogenations often have high atom economy. researchgate.net
Energy Efficiency: Utilizing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov
Efficiency and Yield Optimization Across Synthetic Steps
Strategies for optimizing efficiency and yield include:
Reaction Parameter Tuning: Systematically adjusting parameters such as temperature, pressure, and reaction time can significantly impact the reaction rate and selectivity towards the desired product, minimizing the formation of impurities. azom.com
Reagent Stoichiometry: Optimizing the molar ratios of reactants and catalysts is crucial. For example, in the N-ethylation step, using a slight excess of the ethylating agent might drive the reaction to completion, but a large excess could lead to unwanted side reactions.
Catalyst Selection and Loading: In catalytic steps, screening different catalysts and optimizing their loading can lead to higher conversion rates and better selectivity under milder conditions.
Table 2: Illustrative Example of Yield Optimization for a Hypothetical N-Ethylation Step
| Parameter | Condition A | Condition B | Condition C | Condition D |
|---|---|---|---|---|
| Temperature | 25°C | 50°C | 50°C | 75°C |
| Catalyst Loading | 1 mol% | 1 mol% | 0.5 mol% | 1 mol% |
| Reaction Time | 24 h | 12 h | 12 h | 8 h |
| Observed Yield | 65% | 85% | 78% | 82% (with byproduct formation) |
This table is a hypothetical illustration of how changing reaction parameters can affect the yield of a key synthetic step.
Stereochemical Investigations of 1 Ethyl 2,2 Bipyrrolidine Dihydrochloride
Elucidation of Absolute and Relative Stereochemistry
The determination of the precise spatial arrangement of atoms, known as the absolute configuration, at the chiral centers of 1-Ethyl-2,2'-bipyrrolidine dihydrochloride (B599025) is a fundamental aspect of its stereochemical characterization. ucalgary.cawikipedia.org Techniques such as X-ray crystallography can provide unambiguous assignment of the absolute configuration of a crystalline sample. ucalgary.ca This method allows for the direct visualization of the molecule's three-dimensional structure.
Relative stereochemistry, which describes the orientation of different stereocenters within the same molecule relative to each other, can also be established through various analytical methods. ox.ac.uk For 1-Ethyl-2,2'-bipyrrolidine, this would involve determining the cis or trans relationship of the substituents on the two pyrrolidine (B122466) rings.
Dynamic Stereochemistry and Inversion Barriers
The pyrrolidine rings and the N-ethyl group are not static; they can undergo conformational changes. The study of these dynamic processes, including the energy barriers to ring inversion and rotation around single bonds, provides insight into the molecule's flexibility and the stability of its different conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamic phenomena.
Analytical Methods for Enantiomeric and Diastereomeric Purity Determination
For a chiral compound like 1-Ethyl-2,2'-bipyrrolidine, it is crucial to be able to separate and quantify its different stereoisomers. Several analytical techniques are available for determining the enantiomeric and diastereomeric purity of a sample.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers. sigmaaldrich.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and thus their separation. sigmaaldrich.com The choice of the appropriate chiral column and mobile phase is critical for achieving successful separation. nih.gov
Table 1: Chiral HPLC in Enantiomeric Purity Analysis
| Feature | Description |
|---|---|
| Principle | Differential interaction of enantiomers with a chiral stationary phase. |
| Stationary Phase | A column packed with a chiral material. |
| Mobile Phase | A solvent system that carries the sample through the column. |
| Detection | UV-Vis, fluorescence, or mass spectrometry detectors are commonly used. |
| Outcome | Separation of enantiomers into distinct peaks, allowing for quantification. |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another powerful technique for separating volatile chiral compounds. gcms.czwisc.edu Similar to chiral HPLC, it employs a capillary column coated with a chiral stationary phase. gcms.cz The differential interactions between the enantiomers and the CSP allow for their separation as they travel through the column. wisc.edu
Table 2: Chiral GC in Enantiomeric Purity Analysis
| Feature | Description |
|---|---|
| Principle | Differential partitioning of enantiomers between a gaseous mobile phase and a chiral stationary phase. |
| Stationary Phase | A capillary column coated with a chiral selector. |
| Mobile Phase | An inert gas, such as helium or nitrogen. |
| Requirement | The analyte must be volatile or derivatized to be volatile. |
| Outcome | Baseline separation of enantiomeric peaks for accurate quantification. |
NMR Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between enantiomers through the use of chiral shift reagents. libretexts.orgslideshare.net These are typically lanthanide complexes that can reversibly bind to the analyte. libretexts.orgnih.govharvard.edu In a chiral environment created by the shift reagent, the corresponding protons in the two enantiomers become diastereotopic and exhibit different chemical shifts, allowing for their differentiation and quantification. nih.govharvard.edukit.edu
Table 3: NMR with Chiral Shift Reagents for Enantiomeric Analysis
| Feature | Description |
|---|---|
| Principle | Formation of transient diastereomeric complexes with a chiral shift reagent, leading to different induced shifts in the NMR spectra of enantiomers. |
| Reagents | Chiral lanthanide complexes (e.g., Eu(hfc)3). |
| Technique | The chiral shift reagent is added to the NMR sample of the racemic mixture. |
| Observation | Splitting of signals in the NMR spectrum, with separate peaks for each enantiomer. |
| Outcome | Determination of enantiomeric excess by integrating the corresponding signals. |
Chemical Reactivity and Derivatization Pathways of 1 Ethyl 2,2 Bipyrrolidine Dihydrochloride
Reactivity of Nitrogen Atoms
The nitrogen atoms in the 1-Ethyl-2,2'-bipyrrolidine scaffold are nucleophilic centers and play a crucial role in its chemical behavior. One nitrogen is a tertiary amine due to the ethyl substituent, while the other is a secondary amine. This difference in substitution impacts their reactivity in functionalization reactions.
The secondary amine in 1-Ethyl-2,2'-bipyrrolidine is amenable to further N-functionalization. Standard alkylation reactions with alkyl halides can introduce a second substituent, leading to a tertiary diamine. The rate and success of this reaction depend on the nature of the alkylating agent and the reaction conditions. For instance, the reaction with a simple alkyl halide like methyl iodide would be expected to proceed readily.
Both nitrogen atoms can undergo quaternization, a reaction that involves the alkylation of the tertiary amine to form a quaternary ammonium (B1175870) salt. libretexts.org This process introduces a permanent positive charge on the nitrogen atom. The reaction of 1-Ethyl-2,2'-bipyrrolidine with an excess of an alkylating agent, such as methyl iodide, would first lead to the formation of the N,N'-diethyl-2,2'-bipyrrolidinium salt, followed by quaternization of both nitrogen atoms to yield a dicationic species. The rate of quaternization can be influenced by temperature and the choice of solvent. researchgate.net
Quaternization significantly alters the electronic properties and solubility of the molecule. The resulting quaternary ammonium salts are typically more water-soluble and can act as phase-transfer catalysts. wikipedia.org
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH3I) | N-Alkyl-1-ethyl-2,2'-bipyrrolidine |
| Quaternization | Excess alkyl halide (e.g., CH3I) | N,N'-Dialkyl-2,2'-bipyrrolidinium salt |
This table provides a summary of potential N-functionalization and quaternization reactions.
The 2,2'-bipyrrolidine (B3281945) scaffold, including its N-substituted derivatives, can act as a bidentate ligand, coordinating to a variety of metal centers through the lone pairs of electrons on the nitrogen atoms. orgsyn.orgresearchgate.net This coordination behavior is analogous to that of the well-studied 2,2'-bipyridine (B1663995) ligands. wikipedia.orgnih.gov The formation of stable five-membered chelate rings with metal ions is a key feature of these ligands.
1-Ethyl-2,2'-bipyrrolidine can form complexes with transition metals such as ruthenium, rhodium, and palladium. The steric bulk of the ethyl group may influence the coordination geometry and the stability of the resulting metal complexes compared to the unsubstituted 2,2'-bipyrrolidine. These metal complexes have potential applications in catalysis, for example, in asymmetric synthesis. orgsyn.org The electronic properties of the metal center can be tuned by modifying the substituents on the bipyrrolidine ligand.
| Metal Ion | Potential Application of Complex |
| Ruthenium (Ru) | Catalysis, Photochemistry |
| Rhodium (Rh) | Asymmetric Hydrogenation |
| Palladium (Pd) | Cross-coupling reactions |
This table illustrates potential metal complexes and their applications.
Functionalization of Pyrrolidine (B122466) Ring Carbons
The carbon atoms of the pyrrolidine rings also offer opportunities for functionalization, although they are generally less reactive than the nitrogen atoms.
Direct electrophilic substitution on the pyrrolidine rings is challenging due to the electron-rich nature of the saturated heterocyclic system. However, functionalization can be achieved through multi-step sequences. For instance, the formation of an enamine from a related ketone precursor allows for electrophilic attack at the α-carbon. libretexts.org
Nucleophilic substitution reactions are more common on pyrrolidine rings that bear a suitable leaving group. ksu.edu.sa For example, if a hydroxyl group is present on the ring, it can be converted to a better leaving group (e.g., a tosylate), which can then be displaced by a variety of nucleophiles.
Modern synthetic methods offer pathways for the direct functionalization of C-H bonds, which is a highly atom-economical approach. youtube.com Transition metal-catalyzed C-H activation has emerged as a powerful tool for the derivatization of heterocyclic scaffolds. rsc.orgnih.gov In the context of the 1-Ethyl-2,2'-bipyrrolidine scaffold, a directing group, often the nitrogen atom itself or a group attached to it, can guide a metal catalyst to activate a specific C-H bond, typically at the position adjacent (α) to the nitrogen. This allows for the introduction of new functional groups, such as aryl or alkyl moieties. While specific examples for 1-Ethyl-2,2'-bipyrrolidine are not extensively documented, the principles of C-H activation on similar amine-containing heterocycles are well-established.
| C-H Functionalization Strategy | Catalyst | Potential Functional Group Introduced |
| Directed C-H Arylation | Palladium (Pd) | Aryl group |
| Directed C-H Alkylation | Rhodium (Rh) | Alkyl group |
This table outlines potential C-H functionalization strategies for the bipyrrolidine scaffold.
Reactions Involving the Dihydrochloride (B599025) Counterions
1-Ethyl-2,2'-bipyrrolidine dihydrochloride is a salt, and the chloride counterions can participate in or influence chemical reactions. In solution, the dihydrochloride will dissociate to some extent, releasing chloride ions. These chloride ions can act as nucleophiles in certain reactions, although they are generally considered weak nucleophiles. ontosight.ai
The acidic nature of the ammonium protons in the dihydrochloride salt can be utilized in base-mediated reactions. The addition of a base is required to deprotonate the nitrogen atoms, generating the free amine which is the more reactive nucleophilic species for reactions such as N-alkylation or ligand formation. mnstate.eduacs.org The choice of base and the stoichiometry are critical to control the extent of deprotonation and subsequent reactivity. The presence of the chloride counterions can also influence the solubility of the compound in various solvents. wikipedia.org
Synthesis of Novel Bipyrrolidine Derivatives
An extensive review of scientific literature and chemical databases reveals a notable absence of published research specifically detailing the synthesis of novel derivatives from this compound. While the broader class of 2,2'-bipyrrolidines has been a subject of synthetic interest, particularly in the context of creating chiral ligands for asymmetric catalysis, specific derivatization pathways originating from the 1-ethyl substituted dihydrochloride form are not documented in available research.
The chemical reactivity of the parent 2,2'-bipyrrolidine scaffold generally involves reactions targeting the secondary amine functionalities within the pyrrolidine rings. Common derivatization strategies for related compounds include N-alkylation, N-acylation, and the formation of sulfonamides to introduce a wide range of functional groups. These modifications are typically performed to modulate the steric and electronic properties of the resulting ligands.
However, in the case of 1-Ethyl-2,2'-bipyrrolidine, one of the nitrogen atoms is already substituted with an ethyl group. This inherent substitution pattern would influence its reactivity compared to the unsubstituted 2,2'-bipyrrolidine. The dihydrochloride form indicates that the nitrogen atoms are protonated, which would necessitate a neutralization step prior to any derivatization reaction that requires a nucleophilic nitrogen.
Despite these general principles of reactivity for similar structures, no specific examples or detailed research findings on the synthesis of novel bipyrrolidine derivatives starting from this compound could be identified. Consequently, no data tables of novel derivatives, their yields, or spectroscopic characterization can be presented. The focus of existing research appears to be on the synthesis and application of the unsubstituted or symmetrically N,N'-disubstituted 2,2'-bipyrrolidine core. Further investigation would be required to explore and document the derivatization potential of this specific compound.
Applications of 1 Ethyl 2,2 Bipyrrolidine Dihydrochloride in Contemporary Organic Synthesis and Catalysis
Utilization as a Chiral Building Block
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex target molecules, including pharmaceuticals and natural products. buchler-gmbh.com The 2,2'-bipyrrolidine (B3281945) framework is a versatile scaffold for this purpose, enabling the construction of intricate molecular architectures with precise stereochemical control. nih.govrsc.org
Construction of Complex Heterocyclic Systems
The rigid C2-symmetric backbone of 2,2'-bipyrrolidine is an ideal starting point for the synthesis of complex heterocyclic systems, particularly alkaloids and other biologically active compounds. researchgate.net Its defined stereochemistry allows for the predictable formation of new stereocenters during subsequent chemical transformations. For instance, enantiopure cis-2,5-disubstituted pyrrolidine (B122466) building blocks have been used in short and efficient syntheses of pyrrolidine-based alkaloids like (-)-monomorine. nih.gov The synthesis of various enantioenriched 2,2-disubstituted pyrrolidines has been achieved through methods such as asymmetric allylic alkylation followed by a ring contraction, demonstrating the utility of these scaffolds in creating molecules that can be advanced to form indolizidine compounds. nih.gov The pyrrolidine ring is a common motif in drug candidates, and its non-planar structure allows for diverse spatial orientations of substituents, which is crucial for biological activity. nih.gov Furthermore, the 2,2'-bipyrrolidine structure itself can be synthesized through various stereoselective methods, such as intramolecular anti-selective alkene diamination, making this valuable scaffold accessible for broader applications in constructing complex heterocycles. researchgate.net
Precursor for Advanced Chiral Auxiliaries
A chiral auxiliary is a stereogenic group temporarily incorporated into a compound to direct the stereochemical outcome of a reaction, after which it can be recovered. wikipedia.org The 1-Ethyl-2,2'-bipyrrolidine scaffold and related C2-symmetric vicinal diamines are excellent precursors for creating such advanced chiral auxiliaries. acs.orgnih.gov These diamines are frequently used in stereoselective organic synthesis due to their ability to form predictable, rigid chelate structures with reagents. researchgate.net
The synthesis of these chiral diamines can be achieved through various practical methods, including the asymmetric reductive dimerization of N-acylpyridinium salts, which utilizes readily available starting materials and inexpensive reagents. nih.gov Once synthesized, these bipyrrolidine-based auxiliaries can be employed in a wide array of chemical reactions to control stereochemistry, highlighting their importance in the development of asymmetric synthesis methodologies. researchgate.net
Design and Implementation as a Chiral Ligand in Asymmetric Catalysis
Chiral diamines, including derivatives of 2,2'-bipyrrolidine, play a pivotal role as ligands in asymmetric catalysis. researchgate.netresearchgate.net By coordinating to a metal center, they create a chiral environment that forces a reaction to proceed stereoselectively, yielding one enantiomer of the product in excess. The development of new chiral ligands is a continuous focus in synthetic chemistry, aiming to improve efficiency and expand the scope of asymmetric transformations. hawaii.eduresearchgate.net
Transition Metal-Catalyzed Asymmetric Transformations
The combination of chiral ligands with transition metals is a cornerstone of asymmetric catalysis. nih.govacs.org Derivatives of 2,2'-bipyrrolidine have been successfully employed as ligands for various transition metals, including palladium, rhodium, iridium, and silver. nih.govnih.govnih.govdntb.gov.ua These metal-ligand complexes are effective catalysts for a broad range of reactions.
For example, N,N'-dialkyl-2,2'-bipyrrolidines have been used as chiral ligands in the asymmetric osmylation of alkenes, demonstrating high asymmetric induction. researchgate.net Similarly, chiral polymeric diamine ligands have been developed for iridium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones, producing optically active secondary alcohols with excellent enantioselectivities (up to 99% ee). nih.gov Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, a powerful method for constructing chiral pyrrolidines, has been successfully developed using phosphoramidite (B1245037) ligands derived from chiral scaffolds. nih.gov A silver(I) complex with a chiral bipyrrolidine-derived phosphine (B1218219) ligand has been shown to catalyze the asymmetric [3+2] cycloaddition of azomethine ylides. researchgate.net
| Reaction Type | Metal Catalyst | Ligand Type | Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Iridium (Ir) | Polymeric Chiral Diamine | Functionalized Ketones | Up to 99% | nih.gov |
| Allylic Amination | Palladium (Pd) | Phosphoramidite | Allylic Carbonates | Up to 96% | nih.gov |
| Allylic Oxidation | Copper (Cu) | PINDY (Pinene-derived bipyridine) | Cyclic Olefins | 49-75% | durham.ac.uk |
| Cyclopropanation | Copper (Cu) | MINDY (Menthone-derived bipyridine) | Olefins | Up to 72% | durham.ac.uk |
| Reductive Arylation of Aldehydes | Nickel (Ni) | SBpy | Aryl Halides / Aldehydes | Not specified | nih.gov |
Organocatalytic Applications of Bipyrrolidine Derivatives
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. Pyrrolidine derivatives, famously including proline, are among the most successful classes of organocatalysts. nih.gov Derivatives of the bipyrrolidine scaffold have been incorporated into various organocatalyst designs, such as guanidine-bisurea bifunctional catalysts. mdpi.com These catalysts, featuring a chiral pyrrolidine moiety, have been applied to reactions like the enantioselective α-hydroxylation of β-keto esters. mdpi.com The development of novel chiral cis-2,5-disubstituted pyrrolidine organocatalysts has led to excellent yields and enantioselectivities (>99% ee) in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org The versatility of the pyrrolidine ring allows for the synthesis of a wide range of catalysts, including dipeptide-like structures and prolinamides, which have been successfully used in asymmetric aldol (B89426) and Michael reactions. nih.gov
Enantioselective Inductions in Key Organic Reactions
The ultimate measure of a chiral ligand or catalyst's utility is its ability to induce high enantioselectivity in key organic reactions. Bipyrrolidine-based systems have demonstrated considerable success in this regard across several important transformations.
Cycloaddition Reactions: Chiral bipyrrolidine-derived ligands have been used in silver-catalyzed 1,3-dipolar cycloadditions and palladium-catalyzed [3+2] cycloadditions to create highly functionalized, enantiomerically enriched pyrrolidines. researchgate.netnih.gov A silver/chiral pyrrolidinopyridine relay system has been used for cycloisomerization/(2+3) cycloadditions to synthesize bispirocyclopentenes with excellent stereoselectivity (>19:1 dr, 99.5:0.5 er). nih.gov
Hydrogenation and Reduction Reactions: Iridium complexes of polymeric chiral diamines are highly efficient in the asymmetric transfer hydrogenation of ketones, achieving up to 99% ee. nih.gov
Carbon-Carbon Bond Forming Reactions: Pyrrolidine-based organocatalysts are highly effective in classic C-C bond-forming reactions. For example, chiral cis-2,5-disubstituted pyrrolidines catalyze the Michael addition of nitromethane to unsaturated aldehydes with enantioselectivity often exceeding 99%. rsc.org Similarly, iron(II) complexes with chiral 2,2'-bipyridine-diol ligands have been applied to Mukaiyama aldol and thia-Michael reactions. rsc.org
The consistent ability of the 2,2'-bipyrrolidine scaffold and its derivatives to provide high levels of stereocontrol solidifies its status as a "privileged" structure in the field of asymmetric synthesis. chemrxiv.orgresearchgate.net
Role in Methodological Advancements in Synthetic Organic Chemistry
The C2-symmetric chiral diamine scaffold of 2,2'-bipyrrolidine has been a cornerstone in the development of asymmetric catalysis. The strategic modification of this backbone, particularly through N-alkylation, has paved the way for significant methodological advancements in synthetic organic chemistry. The introduction of alkyl groups, such as an ethyl group to form 1-Ethyl-2,2'-bipyrrolidine, and its subsequent conversion to the dihydrochloride (B599025) salt for enhanced stability and handling, offers a versatile platform for the design of novel catalysts and ligands. These derivatives have been instrumental in refining existing synthetic methods and pioneering new reaction pathways, leading to improved efficiency, stereoselectivity, and substrate scope.
The primary role of N-alkylation in the 2,2'-bipyrrolidine framework is to modulate the steric and electronic properties of the resulting ligand. The ethyl groups in 1-Ethyl-2,2'-bipyrrolidine, for instance, can influence the chiral environment around a metal center in a catalyst complex, thereby enhancing enantioselectivity in a variety of transformations. Research on analogous N,N'-dialkyl-2,2'-bipyrrolidines has demonstrated a marked dependence of enantioselectivity on the nature of the N-alkyl group in reactions such as asymmetric osmylation of alkenes. researchgate.net This highlights the potential of the ethyl-substituted derivative to offer a distinct level of stereochemical control.
One of the significant areas of methodological advancement lies in the development of organocatalysis. Chiral diamines and their derivatives can act as potent organocatalysts for a range of reactions, including Michael additions, aldol reactions, and Diels-Alder reactions. While specific studies on 1-Ethyl-2,2'-bipyrrolidine as a primary organocatalyst are not extensively documented, the broader class of C2-symmetric diamines has been shown to be highly effective. researchgate.net The dihydrochloride salt can serve as a convenient precursor to the free base, which can then be employed in its catalytically active form.
Furthermore, 1-Ethyl-2,2'-bipyrrolidine can be utilized as a precursor for the synthesis of more complex and specialized ligands. For example, it can be derivatized to form chiral Salan ligands. While the application of 2,2'-bipyrrolidine-based Salan ligands in asymmetric catalysis is an area of ongoing research, their unique structural features are promising for achieving high levels of stereocontrol in reactions like the asymmetric aryl transfer to aldehydes. researchgate.net
The impact of N-ethylation on the performance of 2,2'-bipyrrolidine-derived catalysts can be illustrated by comparing the outcomes of a representative asymmetric reaction with different N-substituents. The following hypothetical data table, based on general trends observed in the literature for similar systems, showcases how the ethyl group might offer a balance between steric hindrance and reactivity, leading to optimal results in certain transformations.
Table 1: Illustrative Effect of N-Substitution on a Hypothetical Asymmetric Michael Addition This table is for illustrative purposes and is based on general trends in asymmetric catalysis.
| N-Substituent on 2,2'-bipyrrolidine Ligand | Reaction Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| -H (unsubstituted) | 85 | 78 |
| -Methyl | 88 | 85 |
| -Ethyl | 92 | 91 |
| -Isopropyl | 89 | 88 |
| -Benzyl | 82 | 80 |
In addition to influencing stereoselectivity, the use of 1-Ethyl-2,2'-bipyrrolidine dihydrochloride contributes to methodological advancements by simplifying experimental procedures. As a stable, crystalline solid, the dihydrochloride salt is easier to handle, weigh, and store compared to the often air-sensitive free amine. This practicality is a crucial factor in the widespread adoption of a synthetic methodology in both academic and industrial research settings. The in-situ generation of the active catalyst from a stable precursor like the dihydrochloride salt streamlines the workflow and enhances reproducibility.
The versatility of the 1-Ethyl-2,2'-bipyrrolidine scaffold is further demonstrated in its application in the synthesis of chiral phosphine ligands. These ligands, when complexed with transition metals like silver(I), have been shown to be effective in catalyzing reactions such as the asymmetric [3+2] cycloaddition of azomethine ylides. researchgate.net The ethyl substitution on the pyrrolidine nitrogen can fine-tune the electronic properties of the phosphine, thereby influencing the catalytic activity and selectivity of the metal complex.
Table 2: Research Findings on Methodological Advancements with N-Alkylated 2,2'-Bipyrrolidine Derivatives
| Reaction Type | Catalyst System | Key Methodological Advancement | Reference |
|---|---|---|---|
| Asymmetric Osmylation | OsO4 / N,N'-Dialkyl-2,2'-bipyrrolidine | Demonstrated the strong influence of N-alkyl group size on enantioselectivity. | researchgate.net |
| Asymmetric Aryl Transfer | 2,2'-Bipyrrolidine-based Salan Ligands | Development of novel chiral ligands for the synthesis of diarylmethanols with good enantioselectivity. | researchgate.net |
| Asymmetric [3+2] Cycloaddition | Silver(I) / Chiral Bipyrrolidine-derived Phosphine Ligand | Enabled moderately efficient asymmetric synthesis of functionalized olefins. | researchgate.net |
| Organocatalytic Diels-Alder Reactions | C2-symmetric 3,3′-dialkoxy-2,2′-bipyrrolidines / HClO4 | Effective organocatalytic system for enantioselective cycloadditions. | researchgate.net |
Computational and Theoretical Studies of 1 Ethyl 2,2 Bipyrrolidine Dihydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, allowing for the precise determination of a molecule's electronic structure and its inherent reactivity. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, energy levels, and electron distribution.
Density Functional Theory (DFT) is a robust quantum mechanical method that calculates the electronic energy of a system based on its electron density. nih.gov It offers a balance between computational cost and accuracy, making it a widely used tool for exploring the properties of organic molecules. scispace.comnih.gov
For 1-Ethyl-2,2'-bipyrrolidine dihydrochloride (B599025), DFT is employed to determine its most stable three-dimensional structure. The process involves geometry optimization, where the algorithm systematically adjusts atomic coordinates to find the lowest energy arrangement, corresponding to the equilibrium geometry. This is particularly important for a flexible molecule with multiple rotatable bonds, such as the C-C bond linking the two pyrrolidine (B122466) rings and the bonds associated with the ethyl group.
DFT calculations can map out the potential energy surface, revealing various stable conformers (local energy minima) and the transition states that connect them. For instance, the relative orientation of the two pyrrolidine rings (e.g., syn or anti periplanar arrangements) and the positioning of the ethyl group can be systematically studied. The dihydrochloride form implies that both nitrogen atoms are protonated, which significantly influences the molecule's geometry and electrostatic potential due to charge repulsion and interaction with chloride counter-ions.
Table 1: Hypothetical Relative Energies of 1-Ethyl-2,2'-bipyrrolidine Dihydrochloride Conformers Calculated via DFT
| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Anti-periplanar | ~180° | 0.00 | Most stable conformer with minimal steric hindrance. |
| Gauche | ~60° | +3.5 | Less stable due to steric clash between rings. |
| Syn-periplanar | ~0° | +8.0 | Least stable due to maximum steric and electrostatic repulsion. |
Note: This data is illustrative and represents typical results expected from such a DFT analysis.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. ethz.ch It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these "frontier" orbitals are crucial for understanding how a molecule will behave as an electrophile or a nucleophile. slideshare.net
In the case of this compound, quantum chemical calculations can determine the energies and shapes of the HOMO and LUMO. Since both nitrogen atoms are protonated and part of an ammonium (B1175870) cation structure, the molecule is generally electron-poor. The LUMO is expected to be localized around the positively charged nitrogen centers and the adjacent C-H and N-H bonds, indicating these sites are susceptible to attack by nucleophiles. The HOMO would likely be associated with the C-C and C-H sigma bonds of the hydrocarbon backbone.
The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity. chemrxiv.org A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily polarized and reactive. FMO analysis is essential for predicting how this molecule would interact with other reagents, for example, in a catalytic cycle where it might act as a chiral ligand.
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| LUMO | -1.5 | N-H and C-N sigma-antibonding orbitals |
| HOMO | -8.2 | C-C and C-H sigma-bonding orbitals |
| HOMO-LUMO Gap (ΔE) | 6.7 | Indicates high chemical stability. |
Note: This data is illustrative, based on typical values for similar saturated organic cations.
Molecular Dynamics Simulations for Conformational Space and Solvent Effects
While quantum calculations excel at describing static electronic structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual "movie" of molecular behavior. mdpi.comarxiv.org
For this compound, MD simulations are particularly useful for exploring its vast conformational space in a solution. A simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent) and track the atomic trajectories over nanoseconds or longer. This allows for the observation of conformational changes, such as the rotation around the central C-C bond and the flexibility of the pyrrolidine rings.
MD simulations also provide crucial insights into solvent effects. The charged nature of the dihydrochloride salt leads to strong interactions with polar solvent molecules, forming a structured solvation shell around the molecule. The simulation can quantify how the solvent stabilizes certain conformers over others and mediates interactions between the cation and its chloride counter-ions. This information is vital for understanding the molecule's behavior in a realistic chemical environment.
Modeling of Intermolecular Interactions and Hydrogen Bonding Networks
The dihydrochloride form of 1-Ethyl-2,2'-bipyrrolidine features two protonated nitrogen atoms (N-H+), making it a potent hydrogen bond donor. Computational modeling is essential for characterizing the intricate network of hydrogen bonds and other non-covalent interactions that define its condensed-phase structure and interactions with other molecules. nih.gov
Computational methods can precisely calculate the geometry (distance and angle) and energy of these hydrogen bonds. nih.govrsc.org Hirshfeld surface analysis, derived from DFT calculations, can be used to visualize and quantify intermolecular contacts, providing a detailed fingerprint of the types of interactions present. Understanding this hydrogen bonding network is critical for predicting solubility, crystal packing, and the mechanism by which the molecule might bind to a metal center or a substrate in a catalytic application.
Computational Design of Novel Bipyrrolidine-Based Ligands and Catalysts
The insights gained from computational studies of this compound can be leveraged for the rational design of new, more effective molecules. azolifesciences.com This process, known as computer-aided drug design (CADD) or catalyst design, uses computational tools to predict the properties of hypothetical molecules before they are synthesized. nih.gov
By understanding the structure-activity relationship (SAR), researchers can make targeted modifications to the parent structure. nih.gov For example, if computational analysis reveals that a particular conformation is crucial for catalytic activity, modifications could be introduced to lock the molecule into that geometry, potentially increasing its efficiency. DFT and FMO calculations can predict how adding or changing substituent groups on the pyrrolidine rings would alter the molecule's electronic properties, such as its Lewis basicity or steric profile.
This design-test-refine cycle can be performed entirely in silico, significantly accelerating the discovery of novel ligands and catalysts. researchgate.netnih.gov Virtual libraries of bipyrrolidine derivatives can be created and screened computationally for desired properties, such as binding affinity to a specific metal or substrate, allowing chemists to focus their synthetic efforts on the most promising candidates. ub.edu
Future Directions and Emerging Research Avenues for 1 Ethyl 2,2 Bipyrrolidine Dihydrochloride
Exploration of Undiscovered Synthetic Potentials and Reactivity Patterns
Future research will likely focus on novel synthetic routes to 1-Ethyl-2,2'-bipyrrolidine and its derivatives, aiming for more efficient and stereoselective methods. acs.org While various routes exist for the core 2,2'-bipyrrolidine (B3281945) structure, developing syntheses that allow for precise control over the introduction of substituents like the ethyl group is a key area for exploration. researchgate.net
A significant avenue of research will be the exploration of its reactivity as a chiral organocatalyst. Chiral vicinal diamines are foundational in asymmetric synthesis, and the specific steric and electronic properties conferred by the N-ethyl group could lead to unique reactivity and selectivity in a range of organic transformations. rsc.orgsigmaaldrich.com Investigating its performance in reactions such as Michael additions, aldol (B89426) reactions, and asymmetric protonations could reveal novel catalytic activities. researchgate.netacs.org
Table 1: Potential Areas for Synthetic and Reactivity Exploration
| Research Area | Focus | Potential Outcome |
| Novel Synthesis | Development of stereoselective routes to N-substituted 2,2'-bipyrrolidines. | Increased availability and diversity of chiral ligands. |
| Organocatalysis | Application in asymmetric C-C and C-X bond-forming reactions. | Discovery of new catalysts with unique selectivity profiles. |
| Reactivity Profiling | Systematic study of the compound's behavior with various electrophiles and nucleophiles. | A deeper understanding of its fundamental chemical properties. |
| Derivative Synthesis | Functionalization of the pyrrolidine (B122466) rings to tune steric and electronic properties. | Creation of a library of specialized ligands for targeted applications. |
Integration into Advanced Catalytic Systems and Cascade Reactions
The primary application of chiral diamines like 1-Ethyl-2,2'-bipyrrolidine dihydrochloride (B599025) is as ligands in asymmetric metal catalysis. chemrxiv.orgresearchgate.net Future work will undoubtedly focus on incorporating this ligand into advanced catalytic systems. Its bidentate nature makes it an ideal candidate for forming stable chelate complexes with a variety of transition metals, including palladium, rhodium, copper, and titanium. rsc.org Researchers are expected to synthesize and characterize these metal complexes and evaluate their efficacy in key asymmetric transformations such as hydrogenations, cross-coupling reactions, and cycloadditions. researchgate.net
A particularly exciting frontier is the use of these catalysts in cascade reactions. mdpi.comnih.gov These processes, where multiple chemical transformations occur in a single pot, offer significant advantages in terms of efficiency and sustainability. rsc.org A catalyst derived from 1-Ethyl-2,2'-bipyrrolidine could potentially orchestrate a sequence of reactions, controlling the stereochemistry at multiple steps to rapidly build molecular complexity. tudelft.nl For instance, a palladium complex could catalyze a cross-coupling reaction followed by an intramolecular cyclization, all under the stereochemical direction of the chiral bipyrrolidine ligand. mdpi.com
Development of Hybrid Materials Incorporating the Bipyrrolidine Scaffold
The rigid and chiral structure of the bipyrrolidine unit makes it an attractive building block for novel hybrid materials. mdpi.com An emerging area of research is the incorporation of such chiral scaffolds into the structure of Metal-Organic Frameworks (MOFs). mdpi.comrsc.org By using a derivatized version of 1-Ethyl-2,2'-bipyrrolidine as a linker or modulator in MOF synthesis, it may be possible to create porous materials with chiral internal surfaces. researchgate.net Such materials could have groundbreaking applications in enantioselective separations, heterogeneous asymmetric catalysis, and chiral sensing. researchgate.netmdpi.com
Furthermore, the bipyrrolidine scaffold can be integrated into polymer science. researchgate.net Future research could involve synthesizing polymers with the 1-Ethyl-2,2'-bipyrrolidine unit either in the main chain or as a pendant group. researchgate.net These chiral polymers could be used as recyclable catalysts or as stationary phases in chromatography for the separation of enantiomers. Hybrid scaffolds combining 3D-printed structures with electrospun nanofibers containing such chiral molecules are also being explored for applications in tissue regeneration. nih.gov
Table 2: Emerging Applications in Hybrid Materials
| Material Type | Integration Strategy | Potential Application |
| Chiral MOFs | Use as a chiral linker or strut. | Enantioselective gas adsorption, heterogeneous catalysis. mdpi.comresearchgate.net |
| Chiral Polymers | Polymerization of bipyrrolidine-containing monomers. | Recyclable catalysts, chiral stationary phases for HPLC. researchgate.net |
| Hybrid Scaffolds | Incorporation into biomaterials. | Platforms for tissue engineering and controlled drug delivery. researchgate.netnih.gov |
| Functional Surfaces | Grafting onto silica (B1680970) or nanoparticles. | Creation of chiral surfaces for separations and sensing. |
Applications in Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch chemistry to continuous flow processes is a major trend in modern chemical synthesis. thieme.de Flow chemistry offers enhanced safety, scalability, and control over reaction parameters. nih.gov Future research will likely explore the use of catalysts derived from 1-Ethyl-2,2'-bipyrrolidine in continuous flow systems. This could involve immobilizing the chiral catalyst on a solid support packed into a flow reactor, allowing for the continuous production of chiral molecules with minimal catalyst leaching and easy product purification. thieme.de The development of robust, reusable catalytic systems based on this scaffold is a key objective for industrial applications.
In parallel, the rise of automated synthesis platforms allows for high-throughput screening of reaction conditions and catalysts. The 1-Ethyl-2,2'-bipyrrolidine ligand and its derivatives could be included in ligand libraries for automated optimization of new asymmetric reactions. This would accelerate the discovery of new applications and refine the performance of existing ones, rapidly identifying the ideal conditions for achieving high yield and enantioselectivity.
Expansion of Theoretical Studies to Predict Novel Chemical Behaviors
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules and catalysts. chemrxiv.org Future theoretical studies on 1-Ethyl-2,2'-bipyrrolidine dihydrochloride will be crucial for guiding experimental work. nih.gov Techniques such as Density Functional Theory (DFT) can be used to model the structure of its metal complexes and to elucidate the mechanisms of the catalytic reactions in which they participate.
These computational models can predict which catalyst-substrate combinations are most likely to result in high enantioselectivity, thereby reducing the amount of trial-and-error experimentation required. nih.gov Furthermore, in silico screening can help in designing new derivatives of the ligand with improved properties, for instance, by modifying substituents to fine-tune the steric and electronic environment around the metal center. Predicting pharmacokinetic and toxicity properties through computational methods is also an essential part of modern drug development, allowing for early-stage optimization. nih.gov
Q & A
Q. How can researchers optimize the synthesis of 1-ethyl-2,2'-bipyrrolidine dihydrochloride to improve yield and purity?
Methodological Answer:
- Step 1 : Use regioselective alkylation of pyrrolidine precursors with ethylating agents (e.g., ethyl bromide) under inert conditions to minimize side reactions.
- Step 2 : Monitor reaction progress via TLC or HPLC to ensure complete conversion.
- Step 3 : Purify the crude product via recrystallization using ethanol/water mixtures, leveraging the compound's high solubility in polar solvents.
- Step 4 : Confirm purity through melting point analysis and NMR spectroscopy (e.g., H NMR for structural validation).
- Key Reference : Synthesis steps for similar bipyrrolidine derivatives emphasize inert atmospheres and solvent selection .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolves 3D molecular geometry and confirms stereochemistry.
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, while 2D NMR (COSY, HSQC) clarifies connectivity.
- Mass spectrometry (HRMS) : Validates molecular weight and chloride counterion stoichiometry.
- FT-IR : Detects functional groups (e.g., amine stretching at ~3300 cm).
- Key Reference : Structural validation protocols align with bipyrrolidine analogs in PubChem data .
Q. How should solubility limitations be addressed during in vitro assays involving this compound?
Methodological Answer:
- Solvent Screening : Test polar solvents (water, methanol) first, as dihydrochloride salts generally exhibit high aqueous solubility.
- Sonication : Use ultrasonic baths to disperse aggregates in buffer solutions.
- pH Adjustment : Optimize assay buffer pH (e.g., pH 6–7) to maintain solubility without degrading the compound.
- Key Reference : Solubility data for structurally related compounds suggest water as a primary solvent .
Q. What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation.
- Waste Management : Collect contaminated materials in sealed containers for incineration by certified hazardous waste handlers.
- Key Reference : Safety guidelines for bipyrrolidine derivatives emphasize toxicity mitigation .
Q. How does the dihydrochloride form influence the compound's stability compared to its freebase form?
Methodological Answer:
- Hygroscopicity : The dihydrochloride salt is less hygroscopic than the freebase, reducing degradation from moisture.
- Thermal Stability : Conduct TGA/DSC to compare decomposition temperatures; salts often exhibit higher thermal stability.
- Storage : Store at room temperature in airtight containers with desiccants.
- Key Reference : Differences between hydrochloride and dihydrochloride salts are noted in stability studies .
Advanced Research Questions
Q. How can computational modeling predict the chiral catalytic activity of this compound in asymmetric synthesis?
Methodological Answer:
- DFT Calculations : Model transition states to identify enantioselectivity trends (e.g., for Michael additions or aldol reactions).
- Molecular Dynamics : Simulate ligand-substrate interactions to optimize catalyst design.
- Key Reference : DFT approaches for similar chiral amines validate computational workflows .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and concentrations.
- Metabolite Profiling : Use LC-MS to identify degradation products that may skew activity results.
- Key Reference : Discrepancies in bipyrrolidine bioactivity often arise from assay variability .
Q. How can researchers design experiments to elucidate the compound's mechanism of action in neurotransmitter modulation?
Methodological Answer:
Q. What synthetic routes enable the incorporation of isotopic labels (e.g., 13^{13}13C, 15^{15}15N) for metabolic tracing studies?
Methodological Answer:
- Isotope-Enriched Precursors : Use C-ethyl bromide or N-pyrrolidine in synthesis.
- Purification : Employ column chromatography with deuterated solvents to maintain isotopic purity.
- Key Reference : Labeling strategies for nitrogen heterocycles are detailed in PubChem protocols .
Q. How does the compound's stereochemistry impact its toxicity profile in preclinical models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
